molecular formula C6H13NO4S B8284586 4-Acetoxybutanesulfonamide

4-Acetoxybutanesulfonamide

Cat. No. B8284586
M. Wt: 195.24 g/mol
InChI Key: JCYYIBMYHYEVNG-UHFFFAOYSA-N
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Patent
US06573274B1

Procedure details

N-tert-Butyl-4-acetoxybutanesulfonamide (425 mg) was dissolved in trifluoroacetic acid (4.3 ml), and the mixture was stirred at room temperature for 4 hr and concentrated to dryness under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=49:1) to give 4-acetoxybutanesulfonamide (347 mg) as a brown oil.
Name
N-tert-Butyl-4-acetoxybutanesulfonamide
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:5][S:6]([CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:8])=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[C:14]([O:13][CH2:12][CH2:11][CH2:10][CH2:9][S:6]([NH2:5])(=[O:7])=[O:8])(=[O:16])[CH3:15]

Inputs

Step One
Name
N-tert-Butyl-4-acetoxybutanesulfonamide
Quantity
425 mg
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)CCCCOC(C)=O
Name
Quantity
4.3 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (chloroform:methanol=49:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OCCCCS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 347 mg
YIELD: CALCULATEDPERCENTYIELD 105.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.